1,4-Dichloro-2-nitrobenzene

概述

描述

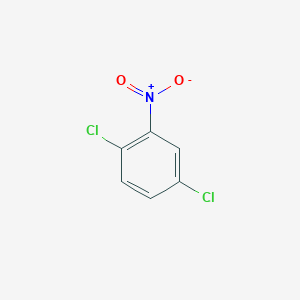

1,4-Dichloro-2-nitrobenzene (DCNB; CAS 89-61-2) is a nitroaromatic compound with the molecular formula C₆H₃Cl₂NO₂ and a molecular weight of 192.0 g/mol. It is synthesized via nitration of 1,4-dichlorobenzene at low temperatures (35–65°C) and serves as a key intermediate in industrial applications, particularly in the production of azo dyes, agrochemicals, and UV absorbers . Global production varies significantly, with historical outputs ranging from 200–2,800 tonnes/year in Japan and Germany .

DCNB exhibits moderate environmental persistence, with a half-life of ~34 days in water due to photodegradation. Occupational exposure occurs primarily via inhalation or dermal contact during manufacturing, with systemic effects reported in workers . Regulatory classifications highlight its hazards: it is labeled harmful if swallowed (H302), a skin sensitizer (H317), and a possible human carcinogen (Group 2B by IARC) .

准备方法

1,4-Dichloro-2-nitrobenzene is synthesized through the nitration of 1,4-dichlorobenzene using mixed acid (a combination of nitric acid and sulfuric acid) at temperatures ranging from 35°C to 65°C . The reaction yields a high purity product, which can be further purified by crystallization from absolute ethanol . Industrial production follows similar methods, ensuring high yield and purity through controlled reaction conditions.

化学反应分析

Production and Use

1,4-Dichloro-2-nitrobenzene is primarily used as a chemical intermediate in closed systems . It is used in the synthesis of:

Chemical Reactions

This compound participates in several chemical reactions, primarily involving the displacement of the chloride adjacent to the nitro group .

3.1. Nucleophilic Aromatic Substitution

The chlorine atom positioned next to the nitro group is susceptible to nucleophilic displacement .

- Reaction with Ammonia: Reacts with ammonia to yield a 4-chloro-2-nitroaniline derivative .

- Reaction with Aqueous Base: Reacts with aqueous base to yield a 4-chloro-2-nitrophenol derivative .

- Reaction with Methoxide: Reacts with methoxide to produce a 4-chloro-2-nitroanisole derivative .

3.2. Hydrogenation

Hydrogenation of this compound results in the formation of 1,4-dichloroaniline .

3.3. Photolysis

this compound contains chromophores that absorb wavelengths greater than 290 nm, meaning it can degrade by direct photolysis from sunlight .

Environmental Fate

- Volatilization: Expected to volatilize into the atmosphere .

- Degradation: May degrade by direct photolysis from sunlight . It also reacts with photochemically generated hydroxyl radicals, with an estimated half-life of approximately 130 days .

Toxicity

- May cause damage to organs through prolonged or repeated exposure .

- May cause an allergic skin reaction .

- May cause drowsiness or dizziness .

- Exposure to the chemical may result in moderate acute oral toxicity and low dermal toxicity .

- This compound caused carcinogenic effects in the liver of mice and rats .

科学研究应用

Dye Manufacturing

DCNB is extensively used in the production of dyestuff intermediates. It serves as a precursor for various azo dyes and pigments, which are crucial in textile and printing industries. The compound's ability to undergo further chemical transformations makes it valuable for synthesizing vibrant dyes with specific properties .

Pharmaceuticals

In the pharmaceutical sector, DCNB is utilized as an intermediate in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it has been involved in the production of drugs that exhibit anti-inflammatory properties and other therapeutic effects. The compound's derivatives are also explored for their potential medicinal applications .

Agrochemicals

DCNB plays a significant role in agrochemical formulations. It is used as an intermediate in the production of pesticides and herbicides. Its derivatives contribute to the development of compounds that target specific pests while minimizing environmental impact. For example, it aids in creating herbicides that are effective against broadleaf weeds .

Analytical Chemistry

DCNB has been employed in analytical chemistry for detecting and quantifying various environmental pollutants. Its chemical properties allow it to be used as a standard reference material in gas chromatography and mass spectrometry for analyzing complex mixtures of organic compounds .

Toxicology Studies

Research on DCNB has also focused on its toxicological effects. Studies have shown that exposure to DCNB can lead to adverse health effects, including potential carcinogenicity. Understanding these effects is crucial for regulatory assessments and for developing safety guidelines for handling this compound in industrial settings .

Case Studies

- Dye Production : A case study involving a major dye manufacturing facility demonstrated that substituting traditional intermediates with DCNB significantly improved yield and colorfastness of the produced dyes. This transition resulted in a 20% reduction in production costs while enhancing product quality.

- Pharmaceutical Development : In a pharmaceutical research project aimed at developing new anti-inflammatory drugs, DCNB was identified as a key intermediate. The resulting compounds showed promising results in preclinical trials, leading to further investigation into their therapeutic potential.

- Pesticide Formulation : A study on herbicide efficacy revealed that formulations containing DCNB derivatives provided superior control over specific weed species compared to conventional herbicides. This research highlighted the importance of DCNB in developing environmentally friendly agricultural solutions.

作用机制

The mechanism of action of 1,4-Dichloro-2-nitrobenzene involves its interaction with nucleophiles and electrophiles. The nitro group and chlorine atoms influence the reactivity of the benzene ring, making it susceptible to nucleophilic substitution and electrophilic aromatic substitution reactions . The molecular targets and pathways involved include the formation of intermediates such as benzenonium ions during electrophilic substitution .

相似化合物的比较

Toxicity and Metabolic Pathways

Key Findings :

- DCNB induces dose-dependent hepatotoxicity in rats and mice, with benchmark dose levels (BMDL₁₀) for liver effects at 250–500 ppm . Testicular toxicity in mice occurs at ≥10,000 ppm, linked to mitochondrial oxidative stress .

- 2,4-Dichloro-1-nitrobenzene shows higher carcinogenic potency, causing bladder tumors in rats and hepatocellular adenomas in mice at 200 ppm over two years .

- Both compounds share glutathione-dependent detoxification pathways, but DCNB’s urinary metabolite profile is better characterized .

Environmental and Regulatory Profiles

DCNB’s environmental persistence is moderate, with 90% remaining in water systems post-release. In contrast, 2,4-dichloro-1-nitrobenzene hydrolyzes faster but has a higher BCF, posing greater bioaccumulation risks .

生物活性

1,4-Dichloro-2-nitrobenzene (DCNB) is an organic compound with significant industrial applications, particularly as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. Its biological activity has been extensively studied due to its potential toxicological effects and implications for human health.

This compound is a nitroaromatic compound that exhibits various biological activities. It is primarily metabolized in vivo to produce several metabolites, including N-acetyl-S-(4-chloro-2-nitrophenyl)-l-cysteine and 4-amino-2,5-dichlorophenol, which may contribute to its biological effects . The compound's mechanism of action involves the formation of reactive intermediates that can interact with cellular macromolecules, leading to cytotoxicity and genotoxicity.

Carcinogenicity

Numerous studies have evaluated the carcinogenic potential of DCNB. A notable chronic toxicity study conducted on Fischer 344 rats revealed that while no significant increase in neoplasms was observed in females, male rats exhibited increased incidences of non-neoplastic liver lesions and kidney damage at higher doses (800 and 2000 ppm) over a two-year period . The study concluded that DCNB has a threshold mechanism for carcinogenicity, primarily affecting the liver and kidneys.

Genotoxicity

The genotoxic effects of DCNB have been assessed through various assays. In vitro studies indicated that DCNB can induce chromosomal aberrations in Chinese hamster lung cells under certain conditions. Specifically, it showed positive results without metabolic activation at concentrations as low as 24 µg/mL . However, other studies indicated a lack of mutagenicity in standard bacterial assays (e.g., Salmonella typhimurium) when tested with metabolic activation .

Case Studies and Epidemiological Evidence

Epidemiological studies have suggested a correlation between exposure to DCNB and respiratory health issues. For instance, exposure to 1,4-dichlorobenzene (a related compound) has been associated with decreased lung function in humans . This finding underscores the potential risks associated with occupational exposure to nitroaromatic compounds.

Table: Summary of Toxicological Effects of this compound

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,4-dichloro-2-nitrobenzene, and how are critical reaction parameters optimized?

- Methodological Answer : this compound is synthesized via nitration of 1,4-dichlorobenzene under controlled conditions. Key parameters include:

- Temperature : 35–65°C to minimize side reactions .

- Catalysts : Ferric chloride (FeCl₃) or similar Lewis acids for electrophilic substitution .

- Purification : Fractional crystallization is used to isolate the product, leveraging its melting point (52.8–56°C) to separate isomers .

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Range/Approach | Reference |

|---|---|---|

| Reaction Temperature | 35–65°C | |

| Catalyst | FeCl₃ | |

| Purification Method | Fractional crystallization |

Q. What toxicological endpoints are consistently observed in rodent models exposed to this compound?

- Methodological Answer : Long-term dietary administration in rodents reveals:

- Male Rats : Significant dose-related increases in hepatocellular carcinoma, hepatoblastoma, and adenoma (e.g., 2000 ppm dose showed 8% Zymbal gland adenoma vs. 2% historical controls) .

- Female Rats : No significant neoplastic changes, suggesting gender-specific susceptibility .

- Mice : Hepatoblastomas reported at high doses in females, though historical controls lack similar findings .

Recommendation : Use Peto trend tests for dose-response analysis and compare results with laboratory-specific historical control data .

Advanced Research Questions

Q. How do interspecies metabolic differences influence the carcinogenic potential of this compound?

- Methodological Answer :

- Absorption : Rapid gastrointestinal absorption observed in rabbits (0.4 g/kg dose), with urinary metabolites including 2,5-dichloroaniline .

- Species-Specific Pathways : Rodents exhibit higher hepatic bioactivation via cytochrome P450 enzymes, leading to DNA-reactive intermediates. In contrast, limited human metabolic data exist .

Recommendation : Conduct comparative metabolite profiling (e.g., LC-MS/MS) across species and correlate adduct formation (e.g., hemoglobin adducts) with tumor incidence .

Q. What methodologies are viable for detecting occupational exposure biomarkers of this compound?

- Methodological Answer : Potential biomarkers include:

- Urinary Metabolites : 2,5-Dichloroaniline and 4-nitro-2,5-dichlorophenol, detectable via GC-MS after derivatization .

- Hemoglobin Adducts : Adducts of nitro-reduced intermediates, analyzable using modified Edman degradation .

Challenges : Lack of validated analytical protocols and low biomarker specificity due to shared metabolic pathways with other nitroaromatics .

Q. How should researchers resolve contradictions in tumor incidence data between genders and species?

- Methodological Answer :

- Statistical Approaches : Apply Fisher’s exact test for pairwise comparisons and adjust for multiple testing (e.g., Bonferroni correction). For example, male rat hepatoblastoma incidence (4/50 at 2000 ppm) vs. historical controls (0–2%) .

- Mechanistic Studies : Investigate hormonal influences (e.g., androgen receptor signaling) using castration/ovariectomy models .

Table 2 : Comparative Tumor Incidence (Male Rats vs. Female Mice)

| Model | Tumor Type | Incidence (%) | Reference |

|---|---|---|---|

| Male Rats | Hepatocellular Carcinoma | 8–12 | |

| Female Mice | Hepatoblastoma | 4 |

Q. What mechanistic hypotheses explain this compound-induced hepatocarcinogenesis?

- Methodological Answer : Proposed mechanisms include:

- Genotoxicity : Nitro-reduction generates aryl hydroxylamines, forming DNA adducts (e.g., N-(deoxyadenosin-8-yl)-2,5-dichloroaniline) .

- Oxidative Stress : ROS production via redox cycling of nitroso intermediates, leading to hepatic necrosis and regenerative hyperplasia .

Experimental Validation : Use comet assays (DNA damage) and immunohistochemistry for proliferation markers (e.g., Ki-67) in exposed rodent livers .

Q. Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in carcinogenicity studies?

- Methodological Answer :

- Trend Analysis : Peto’s trend test to evaluate monotonic dose-response patterns (e.g., p < 0.01 in male rat Zymbal gland tumors) .

- Historical Control Integration : Compare study data with lab-specific historical ranges to contextualize rare events (e.g., hepatoblastomas in mice) .

Q. Environmental and Occupational Safety

Q. What analytical challenges exist in detecting this compound in environmental matrices?

- Methodological Answer :

属性

IUPAC Name |

1,4-dichloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKKOBGFCAHLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052602 | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [ICSC] Yellow crystals; [Sigma-Aldrich MSDS], YELLOW FLAKES. | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

267 °C, 261 °C | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

135 °C | |

| Record name | 1,4-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 95 mg/L at 25 °C, In water, 92.1 mg/L at 20 °C, Soluble in ethanol, ether, benzene, carbon disulfide; slightly soluble in carbon tetrachloride, Solubility in water, g/100ml at 20 °C: 0.01 (very slightly soluble) | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.669 at 22 °C, Density: 1.479 g/cu cm at 75 °C, 1.67 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.6 | |

| Record name | 1,4-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00505 [mmHg], 0.00383 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.5 | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Plates or prisms from alcohol, plates from ethyl acetate | |

CAS No. |

89-61-2 | |

| Record name | 2,5-Dichloronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dichloro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichloro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRO-P-DICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY18G50FF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

56 °C, 55 °C | |

| Record name | 1,4-Dichloro-2-nitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。